4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde
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Overview
Description
4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde typically involves the bromination of 5-methyl-1,3-thiazole-2-carbaldehyde. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the desired thiazole compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed C-H direct arylation reactions and C-Br aromatic nucleophilic and cross-coupling reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with different nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid.
Reduction: 4-Bromo-5-methyl-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymer materials. It serves as a ligand in metal-catalyzed reactions, enabling the synthesis of complex organic molecules. In medicinal chemistry, it is used to develop novel therapeutic agents due to its ability to interact with biological targets. Additionally, it finds applications in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde exerts its effects involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and thiazole ring contribute to the compound’s ability to participate in various chemical reactions, facilitating its role as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Bromo-1,3-thiazole-2-carbaldehyde: Similar structure but lacks the methyl group at the 5-position.
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: Similar structure but with different substitution patterns.
2-Amino-5-bromo-4-methylthiazole: Similar thiazole ring with different functional groups.
Uniqueness: 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom, methyl group, and aldehyde group in the thiazole ring makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-5(6)7-4(2-8)9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDBVXPMODNGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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